3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-((difluoromethyl)sulfonyl)phenyl)-2,6-dimethyl-, dimethyl ester
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Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-((difluoromethyl)sulfonyl)phenyl)-2,6-dimethyl-, dimethyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with carboxylic acid groups and a difluoromethyl sulfonyl phenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-((difluoromethyl)sulfonyl)phenyl)-2,6-dimethyl-, dimethyl ester typically involves multi-step organic reactions The starting material is often pyridine-3,5-dicarboxylic acid, which undergoes esterification to form the dimethyl esterThe reaction conditions usually require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-((difluoromethyl)sulfonyl)phenyl)-2,6-dimethyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl sulfonyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the ester groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic ring or ester groups .
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-((difluoromethyl)sulfonyl)phenyl)-2,6-dimethyl-, dimethyl ester has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-((difluoromethyl)sulfonyl)phenyl)-2,6-dimethyl-, dimethyl ester involves its interaction with specific molecular targets. The difluoromethyl sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, affecting cellular functions and signaling .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-pyridinedicarboxylic acid: Known for its complexation properties with metal ions.
4-Hydroxy-1-methyl-3,5-pyridinedicarboxylic acid: Similar in structure but with different functional groups, affecting its chemical behavior.
Uniqueness
The presence of the difluoromethyl sulfonyl phenyl group in 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-((difluoromethyl)sulfonyl)phenyl)-2,6-dimethyl-, dimethyl ester distinguishes it from other similar compounds. This unique functional group imparts specific chemical properties, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
84761-74-0 |
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Molecular Formula |
C18H19F2NO6S |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
dimethyl 4-[2-(difluoromethylsulfonyl)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H19F2NO6S/c1-9-13(16(22)26-3)15(14(10(2)21-9)17(23)27-4)11-7-5-6-8-12(11)28(24,25)18(19)20/h5-8,15,18,21H,1-4H3 |
InChI Key |
INGJKWQSKFALNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2S(=O)(=O)C(F)F)C(=O)OC |
Origin of Product |
United States |
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